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Introduction
Apremilast, a selective inhibitor of phosphodiesterase 4 (PDE4), is an orally available small

molecule drug for the treatment of psoriasis and psoriatic arthritis. The therapeutic agent is the

(S)-enantiomer. The control of chirality and the crystalline form of the active pharmaceutical

ingredient (API) are critical for ensuring its purity, stability, and bioavailability. This document

provides detailed application notes and protocols for the crystallization of pure (S)-Apremilast. It

is important to note that while the focus of pharmaceutical development is on the

therapeutically active (S)-enantiomer, dedicated protocols for the preparative crystallization of

pure (R)-Apremilast are not widely available in the public domain. The methods described

herein are for obtaining the pure (S)-enantiomer.

Mechanism of Action: Apremilast Signaling Pathway
Apremilast functions by inhibiting PDE4, which leads to an increase in intracellular cyclic

adenosine monophosphate (cAMP) levels.[1] This elevation in cAMP modulates the expression

of various pro-inflammatory and anti-inflammatory cytokines, ultimately reducing inflammation.

[1]
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Caption: Apremilast inhibits PDE4, increasing cAMP levels and modulating cytokine

expression.

Crystallization Protocols for Pure (S)-Apremilast
Several methods have been developed to produce crystalline (S)-Apremilast with high purity

and in various polymorphic forms. The choice of solvent system, temperature, and cooling rate

are critical parameters that influence the final crystal form and purity.

Protocol 1: Crystallization from Acetone/Ethanol Mixture
This protocol is effective for obtaining pure (S)-Apremilast, often resulting in Form B, which is a

thermodynamically stable nonsolvated form.[2][3]

Methodology:

Dissolve crude (S)-Apremilast in acetone (e.g., 210 mL for a given batch) at its boiling

temperature.[2]

In a separate vessel, heat ethanol (e.g., 840 mL) to its boiling point.[2]

Add the boiling ethanol solution to the acetone solution.[2]

Allow the mixture to cool gradually to 0-5°C over a period of 5 hours.[2]
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Stir the resulting slurry for 12 hours at 0-5°C to maximize crystal growth and yield.[2]

Filter the solid product under reduced pressure.

Wash the filter cake with cold ethanol (e.g., 2 x 105 mL).[2]

Dry the solid under reduced pressure at 60°C to a constant weight.[2]

Experimental Workflow:

Caption: Workflow for crystallization of (S)-Apremilast using an acetone/ethanol system.

Protocol 2: Crystallization from Acetone/Water Mixture
(to obtain Form II)
This method is designed to produce the stable, non-solvated crystalline Form II of (S)-

Apremilast.[4]

Methodology:

Dissolve (S)-Apremilast in 2-10 volumes of acetone (e.g., 3-5 volumes is preferable) at an

elevated temperature.[4]

Cool the solution to below 40°C.[4]

Slowly add water (0.5-2 times the volume of acetone) while stirring. Seeding with Form II

crystals at this stage is optional but can accelerate the formation of the desired polymorph.[4]

Continue stirring for 30-180 minutes at the same temperature.[4]

Add a larger volume of water (2-6 times the volume of acetone) and continue stirring for 1-24

hours at a temperature ranging from 20°C to reflux.[4]

Filter the resulting solid.

Wash the crystals with water and dry to obtain Apremilast crystalline Form II.[4]
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Protocol 3: Recrystallization from Single Organic
Solvents
Recrystallization from single solvents can be employed to improve the solubility and dissolution

rate of (S)-Apremilast by altering its crystal habit.[5]

Methodology:

Select a suitable organic solvent (e.g., acetonitrile, isopropyl alcohol, tetrahydrofuran,

dichloromethane, ethyl acetate, acetone, methanol, or ethanol).[5]

Take 15 mL of the chosen solvent in a petri dish and place it on a heating mantle,

maintaining a constant temperature of 45°C.[5]

Gradually add (S)-Apremilast to the solvent with constant stirring until a supersaturated

solution is formed.[5]

Allow the solution to cool, leading to the formation of crystals.

Collect the recrystallized product.

Quantitative Data Summary
The following tables summarize the quantitative data from various crystallization experiments

reported in the literature.

Table 1: Purity and Yield of (S)-Apremilast from Different Crystallization Protocols
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Protocol/Solve
nt System

Initial Purity Final Purity Yield Reference

Acetone/Ethanol

(First

Crystallization)

99.75% 99.50% 83% [2]

Acetone/Ethanol

(Recrystallization

)

99.50% 99.85% 90% [2]

Acetone/Ethanol

(Overall)
97.21% >99.9% 75% [2]

Acetone/Water - up to 99.8% - [6]

Acetic Acid - 99.3% 75% [1][7]

Table 2: Polymorphic Forms of (S)-Apremilast and their Crystallization Solvents
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Polymorphic Form
Crystallization
Solvent(s)

Key Characteristics Reference

Form B
Acetone/Ethanol,

Methanol

Thermodynamically

stable, non-solvated.
[2][3]

Form E Acetonitrile
Monoacetonitrile

solvate.
[3]

Form II Acetone/Water Stable, non-solvated. [4]

Form M Ethyl Acetate

Prismatic crystals with

good flow

characteristics.

[8]

Form N -

Improved dissolution

profile compared to

Form B.

[8]

Form O Dimethylacetamide

Hemi

dimethylacetamide

solvate.

[8]

Form P Dimethylformamide
Dimethylformamide

solvate.
[8]

Purity Analysis
The purity of the crystallized (S)-Apremilast, including the enantiomeric purity, is typically

determined by High-Performance Liquid Chromatography (HPLC) or chiral HPLC.[2][9]

Typical HPLC Conditions:

Column: Waters Acquity C18 BEH (100 x 2.1 mm)[2]

Mobile Phase: Water/Acetonitrile gradient[2]

Detection: UV at 230 nm[2]
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For chiral separation, polysaccharide-type chiral stationary phases are often used.[8] The (R)-

isomer is typically the impurity that is monitored.[7]

Conclusion
The crystallization of (S)-Apremilast is a well-documented process with several established

protocols that allow for the control of purity and polymorphic form. The choice of solvent system

is a key determinant of the resulting crystal properties. While methods for the analytical

separation of (R)- and (S)-Apremilast exist, detailed protocols for the preparative crystallization

of pure (R)-Apremilast are not readily found in the literature, reflecting the pharmaceutical

industry's focus on the therapeutically active (S)-enantiomer. The protocols and data presented

here provide a comprehensive guide for researchers and professionals involved in the

development and manufacturing of Apremilast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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